molecular formula C23H22Cl2N2 B187493 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine CAS No. 307340-16-5

1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine

Cat. No. B187493
M. Wt: 397.3 g/mol
InChI Key: VMTMXKDQFALPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the family of imidazolidines. This compound has gained interest in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticonvulsant effects by reducing the severity and frequency of seizures.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It has also shown promising results in reducing the growth of cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. One direction is to further investigate its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, research is needed to determine the mechanism of action of this compound and to identify potential targets for its use in scientific research.

Synthesis Methods

The synthesis of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine involves a multistep process. The first step involves the reaction of 2,6-dichlorobenzaldehyde with benzylamine to form 2,6-dichlorobenzylidenebenzylamine. The second step involves the reaction of 2,6-dichlorobenzylidenebenzylamine with benzylamine and formaldehyde to form 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has potential applications in scientific research. It has been studied for its anticonvulsant, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. The compound has shown promising results in reducing the growth of cancer cells in vitro and in vivo.

properties

CAS RN

307340-16-5

Product Name

1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine

Molecular Formula

C23H22Cl2N2

Molecular Weight

397.3 g/mol

IUPAC Name

1,3-dibenzyl-2-(2,6-dichlorophenyl)imidazolidine

InChI

InChI=1S/C23H22Cl2N2/c24-20-12-7-13-21(25)22(20)23-26(16-18-8-3-1-4-9-18)14-15-27(23)17-19-10-5-2-6-11-19/h1-13,23H,14-17H2

InChI Key

VMTMXKDQFALPCR-UHFFFAOYSA-N

SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4

Origin of Product

United States

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